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molecular formula C9H8N4 B7469750 5-pyridin-2-ylpyrimidin-2-amine

5-pyridin-2-ylpyrimidin-2-amine

Cat. No. B7469750
M. Wt: 172.19 g/mol
InChI Key: IWYRVFRXVODLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05880140

Procedure details

A mixture of 2-amino-5-bromopyrimidine (0.299 g, 1.72 mmol), 2-pyridylboronic acid (1.57 g, 12.79 mmol), barium hydroxide (0.813 mg, 2.58 mmol), DME (8 mL) and water (1.5 mL) is purged with dry argon. Tetrakis(triphenylphosphine) palladium(0) (99.0 mg, 0.086 inmol) is added, and the resultant solution is stirred at 80° C. for 4 hours. The solvents are evaporated in vacuo, and the residue is partitioned between EtOAc and water. The aqueous extract is separated, and extracted with EtOAc. The organic extracts are combined, washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3, dried, (Na2SO4) and the solvent is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.
Quantity
0.299 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.813 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.[OH-].[Ba+2].[OH-].COCCOC>O>[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:5]1[CH:4]=[N:3][C:2]([NH2:1])=[N:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.299 g
Type
reactant
Smiles
NC1=NC=C(C=N1)Br
Name
Quantity
1.57 g
Type
reactant
Smiles
N1=C(C=CC=C1)B(O)O
Name
Quantity
0.813 mg
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
8 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resultant solution is stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purged with dry argon
ADDITION
Type
ADDITION
Details
Tetrakis(triphenylphosphine) palladium(0) (99.0 mg, 0.086 inmol) is added
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
CUSTOM
Type
CUSTOM
Details
is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and 5% aq. Na2S2O3
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=NC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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